Cas no 1800347-66-3 (5-Bromo-2-(4-chlorophenyl)-3-nitropyridine)

5-Bromo-2-(4-chlorophenyl)-3-nitropyridine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine
- BrC=1C=C(C(=NC=1)C1=CC=C(C=C1)Cl)[N+](=O)[O-]
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- MDL: MFCD31613882
- インチ: 1S/C11H6BrClN2O2/c12-8-5-10(15(16)17)11(14-6-8)7-1-3-9(13)4-2-7/h1-6H
- InChIKey: URBWFINFOCUHNP-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)[N+](=O)[O-])C1C=CC(=CC=1)Cl
計算された属性
- 精确分子量: 311.93012 g/mol
- 同位素质量: 311.93012 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 279
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 313.53
- トポロジー分子極性表面積: 58.7
- XLogP3: 3.7
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 184973-5g |
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine, 95% |
1800347-66-3 | 95% | 5g |
$1650.00 | 2023-09-07 |
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
5-Bromo-2-(4-chlorophenyl)-3-nitropyridineに関する追加情報
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine: A Comprehensive Overview
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine, also known by its CAS number CAS No. 1800347-66-3, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile applications in drug design, agrochemicals, and advanced materials. The structure of this compound is characterized by a pyridine ring substituted with bromine at the 5-position, a 4-chlorophenyl group at the 2-position, and a nitro group at the 3-position. These substituents confer unique electronic and steric properties, making it an intriguing subject for both fundamental and applied research.
The synthesis of 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and transition metal-mediated reactions have significantly streamlined the synthesis of such complex molecules. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to efficiently introduce the 4-chlorophenyl group onto the pyridine ring. Similarly, nitration reactions under controlled conditions have been optimized to install the nitro group at the desired position. These developments underscore the importance of continuous innovation in synthetic methodologies to meet the growing demand for such compounds in various industries.
The physical and chemical properties of 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine are heavily influenced by its substituents. The bromine atom at the 5-position contributes to both electron-withdrawing effects and steric hindrance, which can modulate the reactivity of the molecule in various chemical transformations. The nitro group at the 3-position is a strong electron-withdrawing group that significantly affects the electronic distribution across the pyridine ring, making it more susceptible to nucleophilic attacks in certain reactions. Meanwhile, the 4-chlorophenyl group introduces additional electronic effects and enhances the molecule's aromaticity, which can influence its solubility and stability under different conditions.
Recent studies have highlighted the potential of 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine as a precursor for constructing bioactive molecules with therapeutic applications. For example, researchers have utilized this compound as a key intermediate in the synthesis of novel kinase inhibitors, which show promise in targeting various cancer-related signaling pathways. The presence of multiple functional groups allows for further derivatization, enabling chemists to explore a wide range of structural modifications that could lead to improved pharmacokinetic profiles and enhanced biological activity.
In addition to its role in drug discovery, 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent research has demonstrated that incorporating this compound into conjugated polymers can enhance their charge transport properties, paving the way for more efficient electronic devices. Furthermore, its ability to act as a photosensitizer has been explored in photovoltaic applications, where it can facilitate energy transfer processes under light irradiation.
The environmental impact of 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine is another area of active investigation. Given its complex structure and potential persistence in environmental systems, understanding its fate and behavior is crucial for assessing its ecological risks. Studies have shown that this compound undergoes slow degradation under aerobic conditions due to its high stability; however, advanced oxidation processes using UV light or Fenton reagents have been shown to effectively break down the molecule into less harmful byproducts. These findings emphasize the importance of developing sustainable methods for waste management and disposal of such compounds.
In conclusion, 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine, with its CAS number CAS No. 1800347-66-3, stands as a prime example of how intricate molecular architectures can unlock diverse functionalities across multiple disciplines. From its synthesis and characterization to its applications in drug discovery and materials science, this compound continues to be a focal point for researchers seeking innovative solutions to pressing challenges in modern chemistry.
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